(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is a compound that features a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the amino and propanamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the thiadiazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial or anticancer properties, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide: shares similarities with other thiadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry. The presence of the amino and propanamide groups at specific positions on the thiadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H8N4OS |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(thiadiazol-4-yl)propanamide |
InChI |
InChI=1S/C5H8N4OS/c6-3(1-5(7)10)4-2-11-9-8-4/h2-3H,1,6H2,(H2,7,10)/t3-/m0/s1 |
InChI Key |
QIYGQZYODFHOOD-VKHMYHEASA-N |
Isomeric SMILES |
C1=C(N=NS1)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=C(N=NS1)C(CC(=O)N)N |
Origin of Product |
United States |
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